REACTION_SMILES
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[CH3:1][C:2]1([CH:11]=[O:12])[O:3][C:4]2([CH2:5][CH2:6]1)[O:7][CH2:8][CH2:9][CH2:10]2.[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1>>[CH3:1][C:2]1([CH2:11][OH:12])[O:3][C:4]2([CH2:5][CH2:6]1)[O:7][CH2:8][CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C=O)CCC2(CCCO2)O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC1(CO)CCC2(CCCO2)O1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |